molecular formula C22H23ClN6O B10927796 N-[1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927796
M. Wt: 422.9 g/mol
InChI Key: AGPKAQWRNDGDML-UHFFFAOYSA-N
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Description

N~4~-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as a chlorobenzyl group, a methyl group, and an ethyl group

Preparation Methods

The synthesis of N4-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring followed by the construction of the pyrazolopyridine core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N~4~-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazolopyridine core structure but differ in their substituents, leading to variations in their properties and applications.

    Pyrazolopyrazines: These compounds have a similar fused ring system but with a pyrazine ring instead of a pyridine ring, resulting in different chemical and biological properties.

    Indole Derivatives: Indole derivatives have a similar aromatic ring system and are known for their diverse biological activities.

The uniqueness of N4-[1-(3-CHLOROBENZYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O/c1-5-28-21-20(15(4)27-28)18(9-13(2)24-21)22(30)25-19-10-14(3)26-29(19)12-16-7-6-8-17(23)11-16/h6-11H,5,12H2,1-4H3,(H,25,30)

InChI Key

AGPKAQWRNDGDML-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC(=NN3CC4=CC(=CC=C4)Cl)C)C

Origin of Product

United States

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